molecular formula C10H11ClO2 B14344491 Chloromethyl 3-phenylpropanoate CAS No. 104822-00-6

Chloromethyl 3-phenylpropanoate

Cat. No.: B14344491
CAS No.: 104822-00-6
M. Wt: 198.64 g/mol
InChI Key: FNKORMYAPQCQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl 3-phenylpropanoate is an organic compound with the molecular formula C10H11ClO2 It is an ester derived from 3-phenylpropanoic acid and chloromethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 3-phenylpropanoate can be synthesized through the esterification of 3-phenylpropanoic acid with chloromethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with a strong acid like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to minimize the need for solvent and reduce waste generation.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 3-phenylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form 3-phenylpropanoic acid or other oxidized derivatives.

    Reduction: Reduction of the ester group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted esters, amides, or ethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Chloromethyl 3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of chloromethyl 3-phenylpropanoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The ester group can undergo hydrolysis to release 3-phenylpropanoic acid, which may interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-phenylpropanoate: Similar ester structure but with a methyl group instead of a chloromethyl group.

    Ethyl 3-phenylpropanoate: Another ester derivative with an ethyl group.

    3-Phenylpropanoic acid: The parent acid from which chloromethyl 3-phenylpropanoate is derived.

Uniqueness

This compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other esters

Properties

CAS No.

104822-00-6

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

chloromethyl 3-phenylpropanoate

InChI

InChI=1S/C10H11ClO2/c11-8-13-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

FNKORMYAPQCQAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.